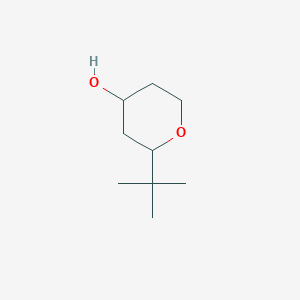

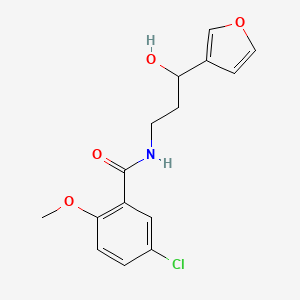

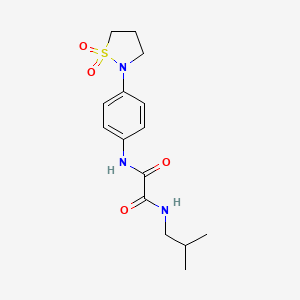

1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, also known as 4-Fluoroamphetamine (4-FA), is a synthetic amphetamine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. 4-FA is a potent stimulant and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Crystal Structures

The compound's derivatives, specifically focusing on its structural characteristics and synthesis processes, have been extensively studied. For instance, derivatives of the compound, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been prepared and characterized by X-ray single crystal structure determination, highlighting the significance of the fluorophenyl group in molecular structure and stability. These studies provide a foundational understanding of its crystallographic properties and synthesis pathways (Loh et al., 2013).

Molecular Docking and Activity Studies

Research has also delved into the compound's molecular interactions, with studies such as FT-IR, NBO, HOMO-LUMO, and MEP analysis, alongside molecular docking, suggesting potential inhibitory activity against specific proteins, indicating its application in designing anti-neoplastic agents. This research underscores the compound's potential in contributing to novel therapeutic strategies (Mary et al., 2015).

Antimicrobial and Antifungal Activities

Compounds synthesized from 1-(4-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride have been tested for antimicrobial and antifungal activities, with some derivatives showing promising results against various bacterial and fungal strains. This highlights its potential as a base for developing new antimicrobial and antifungal agents, offering a pathway for novel drug development (Pejchal et al., 2015).

Synthesis of Novel Schiff Bases

The compound serves as a precursor in the synthesis of novel Schiff bases, which have been synthesized from its derivatives and tested for in vitro antimicrobial activity. Such studies exemplify the compound's role in medicinal chemistry, particularly in synthesizing compounds with potential biological activities (Puthran et al., 2019).

Fluorine Chemistry and Cross-Coupling Reactions

Its derivatives have been involved in studies focusing on fluorine chemistry, such as the development of fluoroalkyl amino reagents for introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. This research is critical for medicinal and agricultural chemistry, showcasing the compound's utility in synthesizing fluorinated building blocks (Schmitt et al., 2017).

properties

IUPAC Name |

1-(4-fluorophenyl)-2-(oxan-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-12-3-1-11(2-4-12)13(15)9-10-5-7-16-8-6-10;/h1-4,10,13H,5-9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAQCURRLZCVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C2=CC=C(C=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)

![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)

![6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2897035.png)

![N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-phenylbutanamide](/img/structure/B2897038.png)

![3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2897040.png)